N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-5-carboxamide
CAS No.:
Cat. No.: VC14790052
Molecular Formula: C21H21N3O2
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21N3O2 |
|---|---|
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methylindole-5-carboxamide |
| Standard InChI | InChI=1S/C21H21N3O2/c1-24-10-8-14-11-15(3-6-20(14)24)21(25)22-9-7-16-13-23-19-5-4-17(26-2)12-18(16)19/h3-6,8,10-13,23H,7,9H2,1-2H3,(H,22,25) |
| Standard InChI Key | BFWNZOZYZOIEQS-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC2=C1C=CC(=C2)C(=O)NCCC3=CNC4=C3C=C(C=C4)OC |
Introduction
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 321.38 g/mol
Structural Features
The compound consists of:
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A methoxy-substituted indole ring at the 5-position.
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A carboxamide functional group linked to a second indole ring.
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A methyl substitution at the nitrogen of the second indole.
Chemical Identifiers
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IUPAC Name: N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methylindole-5-carboxamide
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SMILES Notation:
COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)C3=CC4=C(C=C3)C=CN4C
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, leveraging the reactivity of indole derivatives.
General Synthetic Route
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Starting Materials:
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5-Methoxyindole
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Methylindole derivatives
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Carboxylic acid or carboxylic acid derivatives
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Key Steps:
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Functionalization of the indole core through electrophilic substitution.
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Coupling reactions to attach the ethyl chain.
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Amide bond formation using carbodiimides or other coupling agents.
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Reaction Conditions
Reactions are often carried out in polar aprotic solvents (e.g., acetonitrile or DMF) under mild to moderate temperatures to preserve the integrity of sensitive functional groups.
Spectroscopic Data
The identification and purity of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methylindole-5-carboxamide are confirmed using:
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NMR Spectroscopy:
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-NMR: Signals corresponding to aromatic protons, methoxy group, and amide NH.
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-NMR: Peaks for carbonyl carbon, aromatic carbons, and aliphatic carbons.
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Mass Spectrometry (MS):
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Molecular ion peak at , confirming molecular weight.
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Pharmacological Potential
Indole derivatives like this compound are known for their wide range of biological activities:
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Serotonin Receptor Modulation: Indoles often interact with serotonin receptors due to structural similarity with serotonin.
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Antimicrobial Activity: Methoxy-substituted indoles have shown promise as antimicrobial agents .
Molecular Docking Studies
Preliminary docking studies suggest that this compound may exhibit high binding affinity towards certain protein targets due to its planar structure and hydrogen bonding capabilities.
Therapeutic Applications
Potential applications include:
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Development as a lead molecule for central nervous system disorders.
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Exploration as an anticancer agent due to its ability to interact with DNA-binding proteins.
Comparative Analysis with Related Compounds
| Compound Name | Key Difference | Application Focus |
|---|---|---|
| N-[2-(5-Methoxyindol)ethyl]-N-methylpropanamine | Lacks carboxamide functionality | Neurotransmitter analog |
| N-Acetylisatines | Contains acetyl instead of carboxamide | Antimicrobial agents |
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